rhenium-186 HEDP

Description

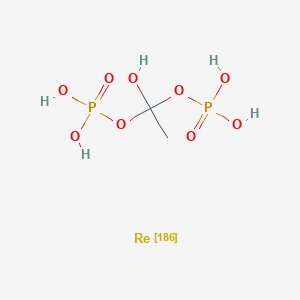

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

140709-07-5 |

|---|---|

Molecular Formula |

C2H8O9P2Re |

Molecular Weight |

423.98 g/mol |

IUPAC Name |

(1-hydroxy-1-phosphonooxyethyl) dihydrogen phosphate;rhenium-186 |

InChI |

InChI=1S/C2H8O9P2.Re/c1-2(3,10-12(4,5)6)11-13(7,8)9;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);/i;1+0 |

InChI Key |

OTWVIYXCRFLDJW-QMVMUTFZSA-N |

SMILES |

CC(O)(OP(=O)(O)O)OP(=O)(O)O.[Re] |

Isomeric SMILES |

CC(O)(OP(=O)(O)O)OP(=O)(O)O.[186Re] |

Canonical SMILES |

CC(O)(OP(=O)(O)O)OP(=O)(O)O.[Re] |

Other CAS No. |

140709-07-5 |

Synonyms |

(186Re)-hydroxyethylidene diphosphonate 186Re HEDP rhenium-186 HEDP rhenium-188 HEDP rhenium-188 hydroxyethylidene diphosphonate rhenium-hydroxyethylidene diphosphonate |

Origin of Product |

United States |

Rhenium 186 Isotope: Production and Radiochemical Aspects

Production Methodologies of Rhenium-186 (B1221839) for Radiopharmaceutical Applications

The production of Rhenium-186 for medical use is primarily achieved through two distinct pathways: nuclear reactors and cyclotrons. The choice of production method significantly influences the specific activity and purity of the final radionuclide product, which are critical parameters for its application in radiopharmaceuticals.

Nuclear Reactor Production Pathways

Nuclear reactors offer a robust environment for the production of various radioisotopes, including Rhenium-186, primarily through neutron activation.

The most common and routinely used method for producing Rhenium-186 is through the neutron activation of enriched Rhenium-185 (¹⁸⁵Re) targets in a nuclear reactor. nih.govnih.gov This process involves the capture of a neutron by the stable ¹⁸⁵Re nucleus, resulting in the formation of ¹⁸⁶Re. The corresponding nuclear reaction is represented as:

¹⁸⁵Re(n,γ)¹⁸⁶Re nih.gov

This reaction has a notable thermal neutron capture cross-section of approximately 112 barns, which allows for the production of significant quantities of ¹⁸⁶Re. mdpi.com However, a primary characteristic of this production route is the resulting "low specific activity" of the ¹⁸⁶Re. nih.gov This is because the product, ¹⁸⁶Re, is chemically identical to the target material, ¹⁸⁵Re, making separation impossible. The final product, therefore, contains a large amount of non-radioactive ("carrier") rhenium. While this low specific activity is sufficient for applications like the preparation of ¹⁸⁶Re-HEDP for bone pain palliation, it limits its use for labeling molecules like peptides and antibodies that require high specific activity. nih.goviaea.org The specific activity of ¹⁸⁶Re produced via this method is typically in the range of 3-4 Ci/mg. nih.gov

The irradiation of natural rhenium, which contains 37.4% ¹⁸⁵Re and 62.6% Rhenium-187 (¹⁸⁷Re), can also produce ¹⁸⁶Re. However, this approach is less efficient and results in an even lower specific activity. Therefore, the use of targets enriched in ¹⁸⁵Re (often to >99%) is standard practice for producing ¹⁸⁶Re for medical applications. iaea.org

To address the limitation of low specific activity associated with direct neutron activation, alternative reactor-based methods have been explored. One such method is the Szilard-Chalmers process . This technique involves irradiating a rhenium-containing compound in a nuclear reactor. The nuclear reaction causes the newly formed ¹⁸⁶Re atom to recoil from the parent molecule, breaking its chemical bond. This allows for the subsequent chemical separation of the high specific activity ¹⁸⁶Re from the bulk target material. google.com

Another innovative, though less direct, reactor-based approach involves the production of the precursor isotope, ¹⁸⁵Re, from natural Tantalum (Ta) in a fast reactor. mdpi.com This multi-step process can yield high-purity ¹⁸⁵Re, which can then be used as a target for the conventional (n,γ) reaction to produce ¹⁸⁶Re. mdpi.com This method, however, is more complex and not as widely implemented as direct neutron activation.

Neutron Activation of Rhenium-185

Cyclotron Production Strategies for Rhenium-186

Cyclotrons, or particle accelerators, provide an alternative to nuclear reactors for the production of radioisotopes. A key advantage of cyclotron production of ¹⁸⁶Re is the potential to produce "no-carrier-added" (NCA) or high specific activity ¹⁸⁶Re, as the target material is a different element from the product. arxiv.orgnih.gov This is achieved by bombarding Tungsten-186 (¹⁸⁶W) targets with charged particles, such as protons or deuterons. nih.gov

The production of ¹⁸⁶Re can be achieved by irradiating a highly enriched ¹⁸⁶W target with a proton beam in a cyclotron. The primary nuclear reaction is:

¹⁸⁶W(p,n)¹⁸⁶Re riken.jp

This reaction has a threshold energy of approximately 1.069 MeV. arxiv.org Studies have shown that the optimal proton energy range for this reaction to maximize ¹⁸⁶Re yield while minimizing impurities is between 7 and 14 MeV. tandfonline.com The use of enriched ¹⁸⁶W targets is crucial to ensure the radionuclidic purity of the final product. riken.jp The production yield can be significantly increased when using enriched targets compared to natural tungsten. For instance, at 15.9 MeV, the integral yield can be increased from 1.25 MBq/µA·h for natural tungsten to 4.32 MBq/µA·h for 99% enriched ¹⁸⁶W. nih.gov Research conducted at the RIKEN AVF cyclotron demonstrated that using a 14.8 MeV proton beam on an enriched ¹⁸⁶WO₃ target successfully improved the radionuclidic purity of ¹⁸⁶Re to 99.56%. riken.jp

Table 1: Comparison of Proton-Induced Production Parameters for ¹⁸⁶Re

| Parameter | Value | Reference |

| Reaction | ¹⁸⁶W(p,n)¹⁸⁶Re | riken.jp |

| Optimal Proton Energy | 7 - 14 MeV | tandfonline.com |

| Yield (15.9 MeV, natW) | 1.25 MBq/µA·h | nih.gov |

| Yield (15.9 MeV, 99% ¹⁸⁶W) | 4.32 MBq/µA·h | nih.gov |

| Achieved Radionuclidic Purity | 99.56% | riken.jp |

An alternative cyclotron-based method involves the bombardment of enriched ¹⁸⁶W targets with deuterons. The principal nuclear reaction in this process is:

¹⁸⁶W(d,2n)¹⁸⁶Re nih.gov

This reaction offers the advantage of a higher reaction cross-section compared to the (p,n) reaction, leading to a significantly higher yield of ¹⁸⁶Re. nih.gov The yield of ¹⁸⁶Re from the (d,2n) reaction can be up to four times higher than that from the (p,n) reaction at comparable energies. nih.gov For example, the experimental thick-target yield for ¹⁸⁶Re produced via this reaction with 16 MeV deuterons has been determined to be approximately 529 µCi/µA·h. nih.gov Furthermore, the production of the isotopic impurity ¹⁸⁵Re is lower in the (d,2n) reaction compared to the (p,n) process. nih.gov Following irradiation, the no-carrier-added ¹⁸⁶Re can be chemically separated from the tungsten target material, achieving a radionuclidic purity of over 99.9%. nih.gov

Table 2: Comparison of Deuteron-Induced Production Parameters for ¹⁸⁶Re

| Parameter | Value | Reference |

| Reaction | ¹⁸⁶W(d,2n)¹⁸⁶Re | nih.gov |

| Thick-Target Yield (16 MeV) | ~529 µCi/µA·h | nih.gov |

| Achieved Radionuclidic Purity | >99.9% | nih.gov |

| Relative Yield vs. (p,n) | ~4 times higher | nih.gov |

Proton-Induced Reactions on Tungsten-186

Radiochemical Synthesis and Complexation of Rhenium-186 with Hydroxyethylidene Diphosphonate (HEDP)

The synthesis of Rhenium-186 HEDP (¹⁸⁶Re-HEDP) is achieved through a complexation reaction involving the radionuclide ¹⁸⁶Re. The process begins with Rhenium-186 in the form of perrhenate (B82622) (¹⁸⁶ReO₄⁻), which is obtained from the neutron irradiation of an enriched ¹⁸⁵Re target. aacrjournals.org For the complexation with HEDP to occur, the rhenium must be in a lower oxidation state. This is accomplished by reducing the perrhenate using a reducing agent, most commonly stannous chloride (SnCl₂), in the presence of the HEDP ligand. nih.govakjournals.com Ascorbic acid is sometimes included in the formulation to act as an antioxidant, preventing the reoxidation of the reduced rhenium. akjournals.com

The efficiency of the labeling process, or radiochemical yield, is dependent on several factors, including the pH of the reaction mixture and the concentrations of both the HEDP ligand and the stannous chloride reducing agent. akjournals.com Research has shown that optimizing these parameters is critical to achieving a high radiochemical purity, with yields of over 80% being attainable under ideal conditions. akjournals.comakjournals.com

Coordination Chemistry of Rhenium-HEDP Complexes

The coordination chemistry of Re-HEDP is notably complex and differs significantly from its diagnostic analogue, Technetium-99m HEDP. Structural analyses using non-radioactive rhenium have indicated that when the complex is formed via the reduction of perrhenate by stannous chloride, the resulting products are not simple monomeric species. acs.orgnih.gov Instead, evidence points to the formation of oligomeric or polymeric structures that contain direct Rhenium-Rhenium (Re-Re) bonds. acs.orgnih.gov

The exact nature of these oligomers can vary depending on the reaction conditions, particularly the amount of reducing agent used. acs.orgnih.gov

With a large excess of stannous chloride, a linear tetramer of rhenium atoms bridged by HEDP ligands has been proposed, formulated as Liₓ[Re₄(OH)₂Sn₄(HEDP)₁₂]. acs.orgnih.gov

With a smaller amount of reductant, a triangular cluster of rhenium atoms, Liₓ[Re₃Sn₃(HEDP)₈], is suggested. acs.orgnih.gov

Preparations that most closely resemble the clinically used agent appear to contain a mixture of these and potentially other oligomeric species. acs.orgnih.gov

These complex structures, which may also incorporate tin from the reducing agent, are believed to be crucial for the compound's biological behavior. acs.orgnih.gov

Influence of Carrier Rhenium Concentration on Radiocomplex Formation and Speciation

A critical factor influencing the chemical nature of the final radiopharmaceutical is the concentration of carrier, or non-radioactive, rhenium. ¹⁸⁶Re is produced via the ¹⁸⁵Re(n,γ)¹⁸⁶Re reaction, a process that inherently results in a "carrier-added" product, meaning the radioactive ¹⁸⁶Re is mixed with a significant amount of stable ¹⁸⁵Re and ¹⁸⁷Re. nih.gov The total rhenium concentration in the final preparation is typically in the range of 10⁻⁴ to 10⁻³ M. nih.govnih.gov

This macroscopic concentration of rhenium is decisive for the formation of the aforementioned oligomeric species containing Re-Re bonds. snmjournals.org These polymeric structures are responsible for the agent's characteristic localization in bone tissue. nih.gov When preparations are made with "no-carrier-added" rhenium isotopes, such as generator-produced ¹⁸⁸Re, these specific polymeric species are not formed in high yields. nih.gov Consequently, the biodistribution of carrier-added and no-carrier-added preparations differs significantly, with the carrier-added form showing superior bone uptake. nih.govsnmjournals.org To achieve good bone fixation with no-carrier-added ¹⁸⁸Re-HEDP, the addition of a "cold" rhenium carrier is necessary. nih.gov

Table 1: Effect of Carrier Rhenium on HEDP Complex Characteristics

| Feature | Carrier-Added ¹⁸⁶Re-HEDP | No-Carrier-Added ¹⁸⁸Re-HEDP |

|---|---|---|

| Rhenium Concentration | High (~10⁻³ - 10⁻⁴ M) nih.govnih.gov | Trace Level (~10⁻⁸ M) nih.gov |

| Chemical Species | Mixture of polymeric/oligomeric species with Re-Re bonds acs.orgnih.gov | Primarily monomeric species snmjournals.org |

| Bone Fixation | Good nih.gov | Poor without addition of carrier nih.gov |

Methodologies for Radiochemical Purity Assessment

Assessing the radiochemical purity of ¹⁸⁶Re-HEDP is essential to ensure the quality of the radiopharmaceutical. The primary radiochemical impurities are free, unreacted perrhenate (¹⁸⁶ReO₄⁻) and reduced-hydrolyzed rhenium (¹⁸⁶ReO₂). aacrjournals.orgiaea.org Chromatographic methods are the standard for quantifying these species. nih.gov

Thin Layer Chromatography (TLC), particularly Instant Thin Layer Chromatography on Silica Gel (ITLC-SG), is a widely used, rapid, and reliable method for quality control. tums.ac.ir The technique typically employs two different mobile phases to separate the ¹⁸⁶Re-HEDP complex from its impurities. tums.ac.ir

System 1 (Non-polar mobile phase): Using a solvent like acetone (B3395972) on a stationary phase such as Whatman No. 1 paper or ITLC-SG, free perrhenate (¹⁸⁶ReO₄⁻) is mobile and travels with the solvent front (Rf ≈ 1.0). The desired ¹⁸⁶Re-HEDP complex and the ¹⁸⁶ReO₂ impurity are immobile and remain at the origin (Rf = 0). tums.ac.ir

System 2 (Polar mobile phase): Using a solvent like saline, the ¹⁸⁶Re-HEDP complex is mobile and moves away from the origin, while the insoluble ¹⁸⁶ReO₂ impurity remains at the application spot (Rf = 0). tums.ac.ir

By combining the results from both systems, the percentage of each component can be calculated, with radiochemical purities of over 98% being achievable. researchgate.netnih.gov

Table 2: Example of a Two-Strip TLC System for ¹⁸⁶Re-HEDP Purity Analysis

| Radiochemical Species | Behavior in Acetone (Rf value) | Behavior in Saline (Rf value) |

|---|---|---|

| ¹⁸⁶Re-HEDP (Complex) | 0.0 | ~1.0 |

| Free ¹⁸⁶ReO₄⁻ (Impurity) | ~1.0 | ~1.0 |

| ¹⁸⁶ReO₂ (Impurity) | 0.0 | 0.0 |

Ion exchange chromatography is another technique employed for the analysis and purification of rhenium radiopharmaceuticals. For analysis, a simple method may involve a diethylaminoethyl (DEAE) cellulose (B213188) anion exchange column to separate the anionic perrhenate from the complex. nih.gov More complex systems, such as a combination of Sephadex G-75 and 717 resin in a column, have also been studied for determining radiochemical purity. osti.gov This method was reported to be simple, rapid, and particularly more reliable than paper chromatography when the labeling efficiency is low. osti.gov

Thin Layer Chromatography Techniques (e.g., ITLC-SG)

In Vitro Stability Studies of the this compound Radiocomplex

The in vitro stability of the prepared ¹⁸⁶Re-HEDP complex is a crucial parameter, as there may be a delay between its preparation and administration. Stability studies evaluate the radiochemical purity of the product over time and under different storage conditions. nih.gov

Research indicates that the method of preparation can significantly impact stability. One study showed that while high initial radiochemical purity (>98%) was achieved after incubation at both room temperature and in a boiling water bath, only the complex prepared with heating for 30 minutes remained stable over time. researchgate.net By optimizing reaction and storage conditions, a complex can be synthesized that retains its radiochemical purity for several days. researchgate.netnih.gov Storage at 4°C is generally recommended to maintain the integrity of the complex and minimize degradation. researchgate.netnih.gov Studies have demonstrated that the complex can remain stable for over 4 days under such conditions. researchgate.netnih.gov However, some protocols specify that the final product should be used within 6 hours of preparation to ensure quality. aacrjournals.org

Table 3: List of Compounds

| Compound Name | Abbreviation |

|---|---|

| Rhenium-186 Hydroxyethylidene Diphosphonate | ¹⁸⁶Re-HEDP |

| Hydroxyethylidene Diphosphonate | HEDP |

| Perrhenate | ReO₄⁻ |

| Stannous chloride | SnCl₂ |

| Reduced-hydrolyzed rhenium | ReO₂ |

| Technetium-99m | ⁹⁹ᵐTc |

Nuclear Characteristics of Rhenium-186 Relevant for Radiopharmaceutical Design

The therapeutic and imaging capabilities of Rhenium-186 are dictated by its unique nuclear decay properties. It has a physical half-life of approximately 3.7 to 3.8 days (89.3 to 90.64 hours). umsystem.eduplustherapeutics.commdpi.comopenmedscience.com

Beta Emission Profile and Path Length Considerations

Rhenium-186 primarily decays through beta (β⁻) emission. mdpi.com It emits beta particles with two main maximum energies: 1.077 MeV (with an abundance of 71%) and 0.939 MeV (with an abundance of 22%). missouri.edu The average energy of the beta particles is approximately 0.323 MeV. aacrjournals.org

The energy of these beta particles determines their path length in tissue, which is a critical factor for localized radiation therapy. The beta particles from ¹⁸⁶Re have a relatively short path length, with an average of approximately 1.8 mm and a maximum of up to 4.5 mm in tissue. mdpi.complustherapeutics.comsnmjournals.orgrsc.org This limited range allows for the delivery of a therapeutic radiation dose to targeted tissues while minimizing damage to surrounding healthy cells. openmedscience.comopenmedscience.com This characteristic makes ¹⁸⁶Re suitable for treating small to medium-sized tumors and for applications like radiation synovectomy where the radiation needs to be confined to the joint space. plustherapeutics.comopenmedscience.com

Gamma Emission for Imaging and Dosimetric Evaluation

In addition to its therapeutic beta emissions, Rhenium-186 also emits a gamma (γ) photon with an energy of 137 keV. mdpi.comopenmedscience.comsnmjournals.org This gamma emission has a relatively low abundance of about 9-10%. mdpi.commissouri.eduaacrjournals.org

Despite its low abundance, this gamma photon is crucial for several reasons. Its energy is suitable for imaging with standard gamma cameras, which are widely available in nuclear medicine departments. riken.jpopenmedscience.comaacrjournals.org This allows for the visualization of the biodistribution of the ¹⁸⁶Re-labeled radiopharmaceutical in the body using Single Photon Emission Computed Tomography (SPECT). mdpi.com

This imaging capability is essential for:

Dosimetric Evaluation: By tracking the location and concentration of the radiopharmaceutical over time, clinicians can calculate the radiation absorbed dose delivered to both the target tissues and healthy organs. mdpi.comnih.govresearchgate.net This patient-specific dosimetry is vital for optimizing treatment and ensuring safety. scispace.com

Treatment Monitoring: Imaging confirms that the radiopharmaceutical has successfully reached and accumulated at the intended target site. openmedscience.com

Preclinical Pharmacological and Therapeutic Efficacy Investigations

In Vitro Studies of Rhenium-186 (B1221839) HEDP

In vitro evaluations are fundamental in characterizing the basic mechanisms of action of a radiopharmaceutical. For ¹⁸⁶Re-HEDP, these studies have focused on its affinity for bone mineral and its cytotoxic effects on cancer cells.

Cellular Uptake and Binding Affinity to Mineralized Bone Matrix (e.g., Hydroxyapatite)

The efficacy of ¹⁸⁶Re-HEDP is contingent on its ability to bind to the mineral component of bone, primarily hydroxyapatite (B223615) (HA), which is exposed and abundant in areas of high osteoblastic activity characteristic of many bone metastases.

In vitro binding assays using hydroxyapatite beads have been performed to quantify this affinity. One study comparing ¹⁸⁶Re-HEDP with other rhenium-labeled bisphosphonates demonstrated its strong binding capability. niph.go.jp While specific quantitative values for ¹⁸⁶Re-HEDP's binding percentage are part of comparative analyses, the general expectation for such bisphosphonate complexes is a binding affinity exceeding 60%. researchgate.net Studies on the closely related Rhenium-188 HEDP (¹⁸⁸Re-HEDP) provide further insight; its binding to HA is observed to be almost instantaneous. researchgate.net

Further research using ¹⁸⁸Re-HEDP, a therapeutic analogue, showed an in vitro uptake of 13.41% ± 0.46% in a mineralized bone matrix after two hours. nih.govresearchgate.net This binding was shown to be specific, as the uptake was significantly reduced to 2.44% ± 0.12% when an excess of non-radioactive ("cold") HEDP ligand was introduced, demonstrating competitive binding for the same sites on the bone matrix. nih.govresearchgate.net The stability of the bond is also a critical factor. Studies with ¹⁸⁶Re-labeled HA particles showed only about a 5% loss of the radionuclide from the particles over a five-day period in vitro, indicating a relatively stable bond. researchgate.net

Table 1: In Vitro Uptake of Rhenium-188 HEDP in Mineralized Bone Matrix Data based on studies with the therapeutic analogue ¹⁸⁸Re-HEDP.

| Condition | Uptake Percentage (at 2 hours) | Reference |

|---|---|---|

| ¹⁸⁸Re-HEDP | 13.41% ± 0.46% | nih.gov, researchgate.net |

| ¹⁸⁸Re-HEDP with excess unlabeled HEDP | 2.44% ± 0.12% | nih.gov, researchgate.net |

Mechanistic Studies of Cellular Toxicity in Osteosarcoma Cell Lines (e.g., G2/M Cell Cycle Arrest)

The therapeutic action of ¹⁸⁶Re-HEDP stems from the ionizing radiation emitted by the ¹⁸⁶Re isotope, which induces damage in target cells, primarily through DNA strand breaks. Studies on osteosarcoma cell lines, such as MG63, have been conducted to elucidate the mechanisms of this cellular toxicity.

Research using the analogue ¹⁸⁸Re-HEDP has shown that its cytotoxic effects are dose-dependent. nih.govresearchgate.net A key finding from these mechanistic studies is the induction of cell cycle arrest, specifically at the G2/M checkpoint. nih.govresearchgate.net The G2/M checkpoint is a critical control point in the cell cycle that prevents cells with damaged DNA from entering mitosis. By inducing arrest at this phase, the radiopharmaceutical allows time for DNA repair, but if the damage is too extensive, it can trigger apoptosis, or programmed cell death. At higher doses of ¹⁸⁸Re-HEDP, a significant G2/M cell cycle arrest is observed, which is believed to be a major contributor to cell death. nih.govresearchgate.net Comparative studies have suggested that ¹⁸⁸Re-HEDP is more potent in inducing cell toxicity and apoptosis in osteosarcoma cells compared to other radiopharmaceuticals like ¹⁷⁷Lu-EDTMP and ¹⁷⁷Lu-DOTMP. researchgate.net

In Vivo Biodistribution and Pharmacokinetic Studies in Animal Models

Following in vitro validation, animal models are used to study the pharmacokinetics (how the body processes the drug) and biodistribution (where the drug goes in the body) of ¹⁸⁶Re-HEDP in a complex biological system.

Systemic Distribution and Clearance Kinetics in Normal Mammalian Models (e.g., mice, rats, rabbits)

Biodistribution studies in normal, healthy animals are crucial for understanding the systemic distribution and clearance pathways of ¹⁸⁶Re-HEDP. These studies have been conducted in various mammalian models.

In normal Wistar rats, intravenously administered ¹⁸⁶Re-HEDP demonstrated rapid accumulation in bone tissue with a corresponding rapid clearance from the blood and soft tissues. snmjournals.org Similarly, studies with a cocktail of ¹⁸⁶/¹⁸⁸Re-HEDP in wild-type rats showed high and durable uptake in skeletal tissues, with minimal accumulation in other major organs, over a period of up to 72 hours. tums.ac.irtums.ac.ir The primary route of excretion for the unbound radiopharmaceutical is through the kidneys into the urine. researchgate.net

Studies in larger animal models, such as Chacma baboons, have provided further data. In these non-human primates, ¹⁸⁶Re-HEDP also showed primary localization in the bone, with the kidneys and urinary bladder being other significant organs involved in clearance.

Table 2: Biodistribution of ¹⁸⁶Re-HEDP in Normal Wistar Rats (% Injected Dose per Gram)

| Organ | 10 min | 3 h | 24 h |

|---|---|---|---|

| Blood | 4.08 ± 0.61 | 0.29 ± 0.05 | 0.01 ± 0.00 |

| Liver | 0.43 ± 0.04 | 0.14 ± 0.02 | 0.03 ± 0.01 |

| Kidney | 2.17 ± 0.44 | 0.44 ± 0.08 | 0.06 ± 0.01 |

| Bone (Femur) | 1.83 ± 0.31 | 2.43 ± 0.17 | 2.01 ± 0.22 |

Data adapted from a comparative study. snmjournals.org

Targeted Accumulation in Osteoblastic Lesions within Animal Models of Bone Metastases

The ultimate goal of ¹⁸⁶Re-HEDP is to target cancerous lesions in the bone. Animal models of bone metastases are therefore essential to verify its targeted accumulation. These models typically involve injecting cancer cells that are known to form osteoblastic (bone-forming) metastases.

In a rat model using MRMT-1 mammary tumor cells, which create bone lesions with high osteoblastic activity, planar scintigraphy images taken 24 hours after injection showed a marked accumulation of ¹⁸⁶Re-HEDP at the site of the tumor. snmjournals.orgnih.gov Another study in a Copenhagen rat model of prostate cancer with induced lumbar metastasis (using R3327-MATLyLu cells) also confirmed the targeted uptake of ¹⁸⁶Re-HEDP. nih.gov Autoradiography at a microscopic level revealed that the radioactivity was concentrated in areas of active bone formation and turnover associated with the metastases. nih.gov It is estimated that the absorbed dose ratio of ¹⁸⁶Re-HEDP in metastatic lesions compared to healthy bone marrow can be between 20:1 and 30:1, highlighting its targeting specificity. nih.gov

Preclinical Therapeutic Efficacy Studies in Animal Models of Bone Metastases

The therapeutic potential of Rhenium-186 hydroxyethylidene diphosphonate (Re-186 HEDP), a bone-seeking radiopharmaceutical, has been evaluated in various preclinical animal models of bone metastases. These studies are crucial for establishing the compound's efficacy in a controlled setting before human clinical trials.

Assessment of Tumor Growth Inhibition in Rodent Models

Studies utilizing rodent models have been instrumental in assessing the ability of Re-186 HEDP to inhibit the growth of metastatic tumors in bone. In a notable study, the therapeutic effects of Re-186 HEDP were evaluated in a rat model of bone metastasis created by injecting syngeneic MRMT-1 mammary tumor cells into the tibia of female Sprague-Dawley rats. researchgate.netsnmjournals.org The findings from this research indicated that in rats treated with Re-186 HEDP, the tumor growth was comparable to that of untreated rats. researchgate.netsnmjournals.org

In contrast, a different rhenium-186 labeled bisphosphonate, ¹⁸⁶Re-MAG3-HBP, when administered at the same dose as Re-186 HEDP, demonstrated a significant inhibition of tumor growth compared to the untreated group. snmjournals.org This suggests that while Re-186 HEDP shows affinity for bone lesions, its direct tumoricidal effect in this specific model was limited. snmjournals.org The difference in tumor growth inhibition between the two radiopharmaceuticals was attributed to the higher accumulation of ¹⁸⁶Re-MAG3-HBP at the site of bone metastasis. snmjournals.orgniph.go.jp

Further investigations have explored the palliative effects of these compounds. Both Re-186 HEDP and ¹⁸⁶Re-MAG3-HBP were found to attenuate mechanical allodynia, a measure of pain, induced by bone metastasis. snmjournals.orgniph.go.jp However, ¹⁸⁶Re-MAG3-HBP tended to be more effective in pain palliation, which is likely linked to its superior tumor growth inhibition. snmjournals.orgniph.go.jp

Comparative Tumor Growth in a Rat Model of Bone Metastasis

| Treatment Group | Relative Tumor Volume (Compared to Day of Treatment) | Statistical Significance (vs. No Treatment) |

|---|---|---|

| Untreated | Exponential Growth | N/A |

| Re-186 HEDP | Comparable to Untreated | Not Significant |

| ¹⁸⁶Re-MAG3-HBP | Significantly Inhibited | P < 0.05 |

Evaluation of Skeletal Lesion Remodeling and Repair Mechanisms

The mechanism of action for bisphosphonates, such as the HEDP component of Re-186 HEDP, involves the inhibition of osteoclast-mediated bone resorption. snmjournals.org These agents bind to hydroxyapatite crystals in the bone matrix, particularly at sites of high bone turnover characteristic of metastatic lesions. openmedscience.commdpi.com This localization serves to deliver the therapeutic beta radiation from Rhenium-186 directly to the cancerous cells and their microenvironment. openmedscience.com

Preclinical studies suggest that by targeting these areas of high osteoblastic activity, Re-186 HEDP can interfere with the pathological bone remodeling process driven by metastatic tumors. openmedscience.com The emitted beta radiation has a limited penetration depth, which is advantageous for targeting malignant cells within or near the bone while minimizing damage to surrounding healthy tissues. openmedscience.com This targeted radiation delivery is believed to not only alleviate pain by reducing the tumor burden but also by interfering with the cellular activities that lead to bone destruction. openmedscience.com The stimulation of osteoblast differentiation and subsequent bone formation is another proposed mechanism by which bisphosphonates contribute to skeletal repair. snmjournals.org

Pathological and Histological Analysis of Irradiated Bone Tissues

Pathological and histological analyses of bone tissues from animal models treated with bone-seeking radiopharmaceuticals provide insight into the microscopic effects of the radiation. In studies involving skeletal metastases, autoradiography has been employed to visualize the distribution of the radiopharmaceutical on the surface of bone spicules within the lesions. snmjournals.org

Histomorphometric measurements of biopsy specimens from metastatic lesions have been used to characterize the heterogeneous microstructure of these tumors, which can be lytic (bone-destroying), blastic (bone-forming), or mixed. snmjournals.org Monte Carlo simulations based on this histological data have been developed to model the radiation dose delivered by Re-186 HEDP to the soft tissue component of skeletal lesions. snmjournals.org These models have revealed that the radiation dose is significantly dependent on the bone volume fraction and the specific histology of the lesion. snmjournals.org For instance, in blastic lesions with a higher bone volume, the commonly used uniform lesion model was found to underestimate the radiation dose by as much as a factor of 1.8. snmjournals.org Conversely, for lytic lesions with low bone volume, the dose estimates from both the detailed histological model and the uniform model were similar. snmjournals.org

Histological staining of bone sections, for example with toluidine blue, allows for the detailed examination of the bone and soft tissue components within the irradiated metastatic sites. snmjournals.org These analyses are crucial for understanding the microdosimetry and optimizing the therapeutic application of bone-seeking radiopharmaceuticals like Re-186 HEDP. snmjournals.org

Mechanistic Understanding of Rhenium 186 Hedp Radiotherapeutic Action

Molecular Interactions of HEDP Ligands with Hydroxyapatite (B223615) Crystal Surfaces

The primary mechanism for the localization of 186Re-HEDP at sites of bone metastases is the strong affinity of the HEDP (1-hydroxyethylidene-1,1-diphosphonic acid) ligand for hydroxyapatite [Ca10(PO4)6(OH)2], the principal mineral component of bone. ontosight.aidrugs.com HEDP is a member of the bisphosphonate class of compounds, which are synthetic analogues of pyrophosphate. drugbank.com This structural similarity allows them to chelate with calcium ions on the surface of hydroxyapatite crystals. drugs.comnih.gov

The interaction is a process of chemisorption, where the phosphonate (B1237965) groups of HEDP bind to the calcium ions within the hydroxyapatite matrix. drugs.comhres.ca This binding is particularly strong at sites of high bone turnover, which are characteristic of metastatic lesions. nih.govopenmedscience.com The increased osteoblastic and osteoclastic activity in these areas exposes more hydroxyapatite crystal surfaces, providing ample binding sites for the HEDP ligand. nih.govopenmedscience.com

Research into the interaction between HEDP and hydroxyapatite has revealed specific molecular bonding. The phosphonic acid group (PO3H-) of HEDP can form hydrogen bonds with the phosphate (B84403) (PO43-) and hydroxyl (OH) groups of hydroxyapatite. nih.gov Furthermore, the oxygen atoms of the phosphonate group can form coordinate bonds with the calcium ions (Ca2+) of hydroxyapatite, creating a stable complex. nih.gov This strong affinity ensures that the Rhenium-186 (B1221839) radionuclide, which is chelated by the HEDP, is selectively delivered to and retained at the target sites of bone metastases. ontosight.aiopenmedscience.com

Studies comparing the binding affinities of various bisphosphonates to hydroxyapatite have shown that while other bisphosphonates like zoledronate and alendronate may have higher affinity constants, etidronate (HEDP) still exhibits significant binding. nih.gov The binding properties of bisphosphonates can influence their uptake, persistence in bone, and the reversibility of their effects. nih.gov

Table 1: Research Findings on HEDP and Hydroxyapatite Interaction

| Research Focus | Key Findings | References |

|---|---|---|

| Binding Mechanism | HEDP, a bisphosphonate, binds to hydroxyapatite crystals in bone through chemisorption to calcium phosphate surfaces. | drugs.comhres.ca |

| Molecular Bonding | The phosphonic acid group of HEDP forms hydrogen bonds with the phosphate and hydroxyl groups of hydroxyapatite. Oxygen atoms in the phosphonate group chelate with calcium ions. | nih.gov |

| Targeting | The strong affinity of HEDP for hydroxyapatite directs the attached Rhenium-186 to areas of high bone turnover, characteristic of metastatic lesions. | ontosight.ainih.govopenmedscience.com |

| Comparative Affinity | In studies comparing various bisphosphonates, HEDP (etidronate) demonstrated significant, though not the highest, binding affinity for hydroxyapatite. | nih.gov |

Cellular and Subcellular Pathways of Radiation-Induced Biological Effects

Once localized at the bone surface, the Rhenium-186 (186Re) isotope decays, emitting both beta particles (maximum energy of 1.07 MeV) and gamma photons (137 keV). nih.gov The therapeutic effect is primarily due to the beta radiation, which has a tissue penetration range of a few millimeters. openmedscience.comopenmedscience.com This localized energy deposition delivers a cytotoxic dose to the immediate vicinity, including tumor cells, osteoblasts, osteoclasts, and other components of the bone microenvironment. openmedscience.comopenmedscience.com

The ionizing radiation emitted by 186Re induces a cascade of biological effects at the cellular and subcellular levels, ultimately leading to cell death and a reduction in tumor burden. The primary target of this radiation is cellular DNA. openmedscience.com

Key radiation-induced pathways include:

DNA Damage: Ionizing radiation causes a variety of DNA lesions, with double-strand breaks (DSBs) being the most lethal. probiologists.com If these breaks are not properly repaired, they can lead to chromosomal aberrations, mitotic catastrophe, and ultimately, cell death. nih.gov

Apoptosis (Programmed Cell Death): Radiation can trigger apoptosis through both intrinsic and extrinsic pathways. nih.govnih.gov The intrinsic pathway is often initiated by DNA damage, leading to the activation of the p53 tumor suppressor gene. nih.gov This can, in turn, lead to the release of cytochrome c from the mitochondria and the activation of caspases, which are the executioners of apoptosis. nih.gov The extrinsic pathway can be activated by the upregulation of death receptors on the cell surface. nih.gov

Senescence: In some cases, instead of immediate cell death, radiation can induce a state of permanent cell cycle arrest known as senescence. frontiersin.org While senescent cells are no longer able to divide, they remain metabolically active and can secrete factors that influence the surrounding tissue. frontiersin.org

Inflammation and Immune Response: Radiation-induced cell death can release damage-associated molecular patterns (DAMPs), which can trigger an inflammatory response. This can modulate the local immune system within the bone microenvironment. probiologists.com

The specific cellular response to radiation depends on various factors, including the radiation dose, cell type, and the cellular microenvironment. frontiersin.org In the context of bone metastases, the beta radiation from 186Re-HEDP aims to eliminate cancer cells and disrupt the abnormal bone remodeling process, thereby alleviating pain. openmedscience.com

Microdosimetric Considerations within the Bone Microenvironment

Microdosimetry is the study of the distribution of energy deposition at the cellular and subcellular level. It is particularly important for targeted radionuclide therapies like 186Re-HEDP, where the distribution of the radiopharmaceutical is non-uniform. ornl.govresearchgate.net The therapeutic efficacy and potential toxicity are determined not by the average absorbed dose to the entire bone or bone marrow, but by the dose delivered to specific cellular targets. snmjournals.org

The bone microenvironment is a complex structure consisting of bone matrix, bone cells (osteoblasts, osteoclasts, osteocytes), hematopoietic marrow, and tumor cells. The short range of the beta particles from 186Re means that the energy is deposited in close proximity to where the radiopharmaceutical accumulates on the bone surfaces. researchgate.net

Key microdosimetric considerations include:

Non-uniform Dose Distribution: The uptake of 186Re-HEDP is heterogeneous, concentrating in areas of high osteoblastic activity. openmedscience.com This leads to a highly non-uniform dose distribution, with "hot spots" of high radiation dose at the metastatic sites and relatively lower doses to the surrounding healthy bone marrow. snmjournals.org This is a key advantage, as it allows for the delivery of a therapeutic dose to the tumor while minimizing damage to the radiosensitive red marrow. openmedscience.comnih.gov

Cellular Targeting: The critical targets for the therapeutic effect are the cancer cells within the bone metastases. The dose to these cells will depend on their proximity to the bone surfaces where the 186Re-HEDP is bound. For the palliative effect, the radiation dose to nerve endings in the periosteum and bone marrow may also be relevant.

Bone Marrow Sparing: While some radiation dose is inevitably delivered to the bone marrow, the localized nature of the beta emission from 186Re helps to spare a significant portion of the hematopoietic stem cells. nih.gov However, myelosuppression, particularly thrombocytopenia, can be a dose-limiting toxicity. nih.gov Dosimetric models have been developed to correlate the estimated bone marrow absorbed dose with the observed decrease in platelet counts. snmjournals.org

Monte Carlo simulations are valuable tools in microdosimetry, allowing for the modeling of radiation transport and energy deposition on a microscopic scale. nih.gov These models can help to better understand the relationship between the administered activity of 186Re-HEDP, the resulting dose distribution in the bone microenvironment, and the clinical outcomes in terms of pain palliation and toxicity. nih.govoup.com

Table 2: Physical Properties of Rhenium-186

| Property | Value | References |

|---|---|---|

| Physical Half-life | 3.72 days (89.3 hours) | nih.govresearchgate.net |

| Mean Beta Energy | 349 keV | researchgate.net |

| Maximum Beta Energy | 1.07 MeV | nih.gov |

| Gamma Energy (Abundance) | 137 keV (9.4%) | nih.govresearchgate.net |

| Maximum Beta Range in Tissue | ~4-5 mm | researchgate.net |

Comparative Research of Rhenium 186 Hedp with Other Bone Targeting Radiopharmaceuticals

Comparative Preclinical Biodistribution and Pharmacokinetic Profiles

The biodistribution and pharmacokinetic properties of a bone-seeking radiopharmaceutical are critical determinants of its efficacy and are dictated by the radionuclide's physical characteristics and the chemical properties of the chelating agent.

Studies comparing the biodistribution of ¹⁸⁶Re-HEDP and Rhenium-188 (¹⁸⁸Re) HEDP have demonstrated an identical or highly similar biological behavior for the two molecules. researchgate.netnih.gov Both compounds, which utilize the same hydroxyethylidene diphosphonate (HEDP) chelator, exhibit rapid uptake in bone, particularly at sites of high osteoblastic activity, and are cleared from the body primarily through urinary excretion. researchgate.netnih.gov

However, a key distinction can arise from the specific activity of the rhenium isotopes used in their preparation. mdpi.com ¹⁸⁶Re is typically produced in a reactor with low specific activity, meaning it contains a significant amount of non-radioactive ("cold") rhenium carrier. nih.govmdpi.com This carrier can lead to the formation of polymeric rhenium-HEDP species that show a strong localization in bone tissue. mdpi.com Conversely, ¹⁸⁸Re is obtained from a Tungsten-188/Rhenium-188 generator, resulting in a high specific activity, "no carrier added" product. nih.govmdpi.com Without the addition of cold rhenium, these preparations may not form the same bone-avid polymeric species in high yield. mdpi.com

The most significant pharmacokinetic difference lies in their physical half-lives. ¹⁸⁶Re has a half-life of 3.7 days (89.3 hours), whereas ¹⁸⁸Re has a much shorter half-life of 17 hours. nih.govosti.gov This makes ¹⁸⁶Re suitable for targeting agents with longer biological half-lives, while ¹⁸⁸Re is better matched for agents that exhibit rapid target uptake and clearance from non-target tissues. nih.govmdpi.com

Comparative preclinical studies have shown differences in bone affinity between ¹⁸⁶Re-HEDP and Samarium-153 (¹⁵³Sm) EDTMP. In a study using rabbits, ¹⁵³Sm-EDTMP demonstrated significantly higher skeletal uptake at 24 hours post-injection compared to ¹⁸⁶Re-HEDP. snmjournals.org One quantitative study in patients reported a mean bone uptake of 47.7% for ¹⁵³Sm-EDTMP versus 21.8% for ¹⁸⁶Re-HEDP at 24 hours. snmjournals.org Both radiopharmaceuticals are cleared rapidly from the blood, with less than 1% of ¹⁵³Sm-EDTMP remaining in the blood at 5 hours post-injection, and are excreted via the kidneys. snmjournals.orgscielo.br The biological half-life of ¹⁸⁶Re-HEDP in bone metastases has been reported to be between 45 and 59 hours. ous-research.no

Table 1: Comparative Preclinical Pharmacokinetic & Biodistribution Parameters

| Radiopharmaceutical | Physical Half-life | Peak Skeletal Uptake | Bone Uptake (24h, %ID) | Primary Excretion Route |

|---|---|---|---|---|

| ¹⁸⁶Re-HEDP | 3.7 days scielo.br | ~3 hours ous-research.no | 21.8% (human) snmjournals.org, 30.9% (rabbit) snmjournals.org | Urinary snmjournals.org |

| ¹⁸⁸Re-HEDP | 17 hours osti.gov | Rapid | High, similar to ¹⁸⁶Re-HEDP researchgate.net | Urinary |

| ¹⁵³Sm-EDTMP | 1.9 days scielo.br | ~1 hour scielo.br | 47.7% (human) snmjournals.org, 44.0% (rabbit) snmjournals.org | Urinary scielo.br |

| ⁸⁹Sr-Chloride | 50.5 days scielo.br | Gradual | Variable, depends on metastasis | Urinary |

| ³²P-Orthophosphate | 14.3 days ous-research.no | Variable | Lower bone-to-marrow ratio aacrjournals.org | Urinary |

Data derived from various preclinical and clinical studies; %ID = percentage of injected dose. Rabbit data is from a head-to-head comparative study.

Direct preclinical biodistribution comparisons are less common. The primary difference in their mechanism of uptake is that ¹⁸⁶Re-HEDP targets bone via the phosphonate's affinity for hydroxyapatite (B223615), whereas Strontium-89 (⁸⁹Sr), as a calcium analog, is incorporated into the bone mineral matrix at sites of active bone formation. nih.govresearchgate.net ⁸⁹Sr is a pure beta-emitter with a long physical half-life of 50.5 days, which contrasts with the 3.7-day half-life of ¹⁸⁶Re. scielo.braacrjournals.org This longer half-life results in a lower initial dose rate and limits the feasibility of repeat administrations in short intervals. aacrjournals.org

Phosphorus-32 (³²P) as orthophosphate has a less favorable biodistribution profile compared to modern phosphonate-based agents. While it is taken up in bone mineral, it also demonstrates significant uptake in other rapidly dividing tissues, most notably the bone marrow itself. aacrjournals.org This leads to a low bone-to-marrow uptake ratio and a less favorable therapeutic index. aacrjournals.org Studies in the 1970s showed that ³²P coupled to HEDP resulted in higher bone accumulation and lower bone marrow distribution in rats compared to orthophosphate, but synthesis of this compound proved difficult. snmjournals.org

Rhenium-186 (B1221839) HEDP versus Strontium-89

Comparative In Vivo Therapeutic Efficacy Studies in Animal Models

Evaluating therapeutic efficacy in animal models provides insights into the potential of these radiopharmaceuticals to impact tumor growth and associated symptoms.

In a rat model of bone metastasis, a single treatment with ¹⁸⁶Re-HEDP was shown to attenuate pain-related allodynia. researchgate.net However, in the same study, it did not produce a significant inhibition of tumor growth compared to untreated controls. researchgate.net In contrast, an experimental agent, ¹⁸⁶Re-MAG3-HBP, which showed greater bone accumulation and faster blood clearance in normal mice, did significantly inhibit tumor growth. researchgate.net This suggests that while ¹⁸⁶Re-HEDP can have palliative effects, its direct anti-tumor efficacy may be limited, and can be influenced by the choice of the chelating molecule. researchgate.net

Although direct comparative efficacy studies in animal models for all agents are scarce, some clinical studies have reported no significant differences in therapeutic efficacy among ¹⁸⁶Re-HEDP, ¹⁸⁸Re-HEDP, ¹⁵³Sm-EDTMP, and ⁸⁹Sr-chloride for pain palliation. researchgate.net An in-vitro study comparing ¹⁸⁸Re-HEDP with Lutetium-177 labeled phosphonates in an osteosarcoma cell line found that ¹⁸⁸Re-HEDP was more potent in inducing cell toxicity and apoptosis. medimaging.gr

Analysis of Differences in Radiation Dose Distribution and Therapeutic Ratios across Radiopharmaceuticals

The radiation dose delivered to the target lesion and surrounding healthy tissues, particularly the bone marrow, is a function of the radionuclide's emission properties and its in-vivo distribution.

The physical properties of ¹⁸⁶Re and ¹⁸⁸Re lead to different radiation dose distributions. ¹⁸⁶Re emits beta particles with a maximum energy of 1.07 MeV and an average tissue range of 1.1 mm. osti.gov ¹⁸⁸Re emits higher energy beta particles (2.12 MeV max) with a much longer maximum tissue penetration of up to 11 mm. mdpi.comosti.gov Consequently, ¹⁸⁶Re is considered more suitable for treating smaller or medium-sized tumors, while ¹⁸⁸Re may be a better choice for larger tumor volumes. mdpi.com

The therapeutic ratio, often considered as the ratio of the dose delivered to the tumor versus the dose to a critical organ like the red marrow, is a key parameter. Dosimetry studies have calculated these ratios for various agents. One comparative analysis reported the metastatic lesion-to-normal bone absorbed dose ratio and the bone tissue-to-red marrow absorbed dose ratio for several radiopharmaceuticals.

Table 2: Comparative Radiation Dosimetry and Therapeutic Ratios

| Radiopharmaceutical | Metastatic/Normal Bone Ratio | Bone/Red Marrow Ratio |

|---|---|---|

| ¹⁸⁶Re-HEDP | 5.2 | 3.4 |

| ¹⁸⁸Re-HEDP | 5.0 | 1.9 |

| ¹⁵³Sm-EDTMP | 6.0 | 5.5 |

| ⁸⁹Sr-Chloride | 9.0 | 1.1 |

Data adapted from a comparative dosimetry study. Ratios represent the relative absorbed doses.

As shown in the table, ¹⁵³Sm-EDTMP and ⁸⁹Sr-Chloride exhibit higher metastatic-to-normal bone dose ratios compared to ¹⁸⁶Re-HEDP. However, ¹⁸⁶Re-HEDP and ¹⁵³Sm-EDTMP show a more favorable bone-to-red marrow dose ratio than ⁸⁹Sr-Chloride, suggesting potentially better sparing of the bone marrow. Phosphorus-32 is known to have a particularly low bone-to-marrow ratio, contributing to its higher myelotoxicity. aacrjournals.org These dosimetric differences are fundamental to the characteristics of each agent when considered for therapeutic applications.

Innovations, Challenges, and Future Directions in Rhenium 186 Hedp Research

Development of Novel Rhenium-186 (B1221839) Labeled Ligands and Analogs

A primary challenge with ¹⁸⁶Re-HEDP is its in vivo instability, which can lead to delayed blood clearance and undesirable uptake in non-target tissues like the stomach. mdpi.com To address this, researchers are actively developing new ligands and formulations designed to improve the compound's stability, pharmacokinetics, and tumor-to-organ dose ratio.

Research on Alternative Bisphosphonate Conjugates (e.g., Rhenium-186 MAG3-HBP)

A significant advancement in this area is the development of ¹⁸⁶Re-mercaptoacetylglycylglycylglycine (MAG3) complex-conjugated bisphosphonates, such as ¹⁸⁶Re-MAG3-HBP. mdpi.comsnmjournals.orgresearchgate.net This novel compound is based on the concept of bifunctional radiopharmaceuticals, where a stable ¹⁸⁶Re-MAG3 complex is attached to a bone-targeting bisphosphonate moiety (HBP). mdpi.com

Research has shown that ¹⁸⁶Re-MAG3-HBP exhibits superior stability compared to ¹⁸⁶Re-HEDP. In comparative studies, ¹⁸⁶Re-MAG3-HBP showed no significant decomposition over a 24-hour period in phosphate (B84403) buffer, whereas only about 30% of ¹⁸⁶Re-HEDP remained intact under the same conditions. mdpi.com This enhanced stability translates to improved biodistribution. Preclinical studies in normal mice and rats demonstrated that ¹⁸⁶Re-MAG3-HBP has a significantly higher uptake in bone and faster blood clearance than ¹⁸⁶Re-HEDP. mdpi.comsnmjournals.orgnih.gov

In an animal model of bone metastasis, ¹⁸⁶Re-MAG3-HBP not only attenuated pain more effectively but also significantly inhibited tumor growth, an effect not observed with ¹⁸⁶Re-HEDP at the same administered activity. snmjournals.orgresearchgate.net This suggests that the higher and more stable accumulation of the radiopharmaceutical at the metastatic site leads to improved therapeutic outcomes. snmjournals.org

Table 1: Comparative Characteristics of ¹⁸⁶Re-HEDP and ¹⁸⁶Re-MAG3-HBP in Preclinical Models

| Feature | ¹⁸⁶Re-HEDP | ¹⁸⁶Re-MAG3-HBP | Source(s) |

| In Vitro Stability (24h) | ~30% intact | >95% intact | mdpi.com |

| Blood Clearance | Delayed | Faster | mdpi.comnih.gov |

| Bone Uptake | Lower | Significantly Higher | mdpi.comnih.gov |

| Gastric Uptake | Higher | Lower | mdpi.com |

| Tumor Growth Inhibition | Comparable to untreated | Significant Inhibition | snmjournals.orgresearchgate.net |

Exploration of Nanoliposomal Encapsulation for Targeted Delivery (e.g., Rhenium-186 Nanoliposomes)

Another innovative strategy to improve the delivery of rhenium-186 is the use of nanoliposomes. Rhenium-186 nanoliposomes (¹⁸⁶RNL) consist of the radioisotope chelated and encapsulated within small, spherical lipid vesicles. tums.ac.irnih.gov This technology is primarily being investigated for localized, high-dose radiation delivery in tumors like glioma, but the principles hold promise for other applications. tums.ac.irnih.govsnmjournals.org

The nanoliposomal formulation is designed to enhance the therapeutic profile by controlling the drug delivery. nih.gov For instance, in brain cancer models, ¹⁸⁶RNL is administered directly into the tumor via convection-enhanced delivery, achieving thorough tumor coverage and high absorbed radiation doses while minimizing systemic exposure. tums.ac.ir The liposomes help retain the radioisotope within the target tissue, allowing for a sustained therapeutic effect. Preclinical studies have shown that this method can deliver doses exceeding 100 Gy, leading to the eradication of transplanted tumor cells. tums.ac.ir

While not yet applied to HEDP for bone metastases, this approach represents a frontier in radiopharmaceutical development. The encapsulation technology could potentially be adapted to improve the targeting and retention of ¹⁸⁶Re-bisphosphonate complexes in skeletal lesions, further increasing the therapeutic window.

Advanced Imaging Modalities in Preclinical Research for Rhenium-186 HEDP

The gamma emission of ¹⁸⁶Re (137 keV) allows for scintigraphic imaging, which is crucial for assessing biodistribution and performing dosimetry. mdpi.comopenmedscience.com Advances in imaging technology are enabling more precise and quantitative evaluation in preclinical models.

Single-Photon Emission Computed Tomography (SPECT)/Computed Tomography (CT) in Animal Models

SPECT/CT has become an invaluable tool in the preclinical evaluation of ¹⁸⁶Re-HEDP and its analogs. This dual-modality imaging provides both functional data from SPECT and anatomical detail from CT, allowing for accurate localization of radiopharmaceutical uptake.

In animal models of bone metastasis, SPECT/CT imaging is used to visualize the accumulation of ¹⁸⁶Re-HEDP in skeletal lesions and compare it to uptake in healthy bone and other organs. snmjournals.orgtums.ac.ir For example, studies in rats with mammary tumor cell-induced bone metastases have used SPECT imaging to calculate tumoral-to-normal bone ratios, providing a quantitative measure of targeting efficacy. snmjournals.org Similarly, imaging studies of a ¹⁸⁶Re/¹⁸⁸Re-HEDP cocktail in rats confirmed high uptake and retention in skeletal tissues, which is fundamental for validating its therapeutic potential. tums.ac.ir These imaging studies are essential for comparing novel agents like ¹⁸⁶Re-MAG3-HBP with the conventional ¹⁸⁶Re-HEDP, demonstrating the superior targeting of the newer compound. snmjournals.org

Development of Patient-Specific Imaging-Informed Computational Models

Building on advanced imaging data, researchers are developing sophisticated computational models to predict and optimize treatment on an individual basis. These patient-specific models use imaging data, such as SPECT/CT scans, to create a virtual representation of the patient's anatomy and tumor distribution.

Monte Carlo simulation is a key technique used in this area. Models have been developed to simulate the transport of particles emitted by ¹⁸⁶Re and calculate the resulting radiation dose distributions in skeletal metastases with high precision. nih.govsnmjournals.org These simulations can account for the specific geometry of a patient's lesions and the biodistribution of ¹⁸⁶Re-HEDP. nih.gov For example, a model might consider metastatic lesions as spherical nodules and use SPECT data to define their size and radionuclide concentration. researchgate.netscispace.com This approach allows for a more accurate estimation of the absorbed dose to both tumors and critical organs like the bone marrow, moving beyond the limitations of standardized phantom-based calculations. snmjournals.orgscispace.com The ultimate goal of these models is to enable individualized treatment planning, where the administered activity can be tailored to maximize the therapeutic dose to tumors while respecting the tolerance of healthy tissues. nih.govnih.gov

Methodological Advancements in Preclinical Dosimetry and Therapeutic Ratio Calculations

Accurate dosimetry is paramount for the successful and safe application of any radiopharmaceutical. A key objective in radionuclide therapy is to maximize the radiation dose to the tumor while minimizing the dose to healthy, dose-limiting tissues such as the red bone marrow.

Advancements in this field focus on refining the methods used to calculate the absorbed dose and the therapeutic ratio (the ratio of the dose delivered to the tumor versus the dose to normal tissue). Methodologies like the Medical Internal Radiation Dose (MIRD) formalism are standard, but are being improved with patient-specific data. snmjournals.org

Preclinical and clinical studies have focused on establishing a clear relationship between the administered activity of ¹⁸⁶Re-HEDP, the absorbed dose to bone lesions and bone marrow, and the resulting therapeutic effect and toxicity. nih.govnih.gov Dosimetric studies have shown that for ¹⁸⁶Re-HEDP, the absorbed dose delivered to metastatic lesions can be significantly higher than to normal bone. scispace.com For instance, the absorbed dose per unit of activity was estimated to be 5.8 times greater in metastatic lesions than in normal bone tissue. scispace.com

Calculations of the therapeutic ratio, such as the lesion-to-bone-marrow absorbed dose ratio, are critical for evaluating the potential of new agents and optimizing dosing. Studies have reported tumor-to-bone-marrow dose ratios of around 10:1 for ¹⁸⁶Re-HEDP in some patients. scispace.com Such calculations are essential for comparing different radiopharmaceuticals; for example, Monte Carlo simulations have been used to determine that the administered activity of ¹⁸⁶Re-HEDP would need to be increased by 48% to deliver a bone surface dose equivalent to that of Strontium-89. nih.gov These advanced dosimetric approaches are crucial for guiding the development of more effective and safer bone-seeking radiopharmaceuticals. nih.gov

Table 2: Reported Dosimetric Values for Rhenium-186 Labeled Compounds

| Dosimetric Parameter | Value | Compound | Context | Source(s) |

| Mean Lesion Absorbed Dose | 19 (±6) Gy | ¹⁸⁶Re-HEDP | 22 patients receiving 5 GBq | nih.gov |

| Mean Whole-Body Absorbed Dose | 0.33 (±0.11) Gy | ¹⁸⁶Re-HEDP | 22 patients receiving 5 GBq | nih.gov |

| Mean Bone Marrow Absorbed Dose | 1.07 (±0.19) mGy/MBq | ¹⁸⁶Re-HEDP | 10 patients with prostate cancer | snmjournals.org |

| Lesion to Normal Bone Dose Ratio | ~5.8 : 1 | ¹⁸⁶Re-HEDP | Dosimetric modeling | scispace.com |

| Tumor to Bone Marrow Dose Ratio | ~10 : 1 | ¹⁸⁶Re-HEDP | Patient-specific calculations | scispace.com |

Research Infrastructure and Production Challenges for Global Accessibility

The global accessibility of this compound is significantly hampered by challenges in its production and the required research infrastructure. openmedscience.comajrconline.org The production of the ¹⁸⁶Re isotope itself presents a primary obstacle. It is most commonly produced in nuclear reactors through the neutron activation of enriched Rhenium-185 (¹⁸⁵Re). nih.govnih.govni.ac.rs This process often results in ¹⁸⁶Re of low specific activity, which, while adequate for creating ¹⁸⁶Re-HEDP for bone pain palliation, is not suitable for labeling molecules that require high specific activity, such as peptides and antibodies. nih.govosti.gov

The availability of nuclear reactors with the necessary neutron flux for efficient production is limited globally. frontiersin.org High-flux reactors are necessary to achieve sufficient specific activity for certain applications. frontiersin.org Furthermore, the reliance on enriched ¹⁸⁵Re as the target material adds another layer of complexity and cost, as isotope enrichment facilities are not widespread. mdpi.com

Alternative production methods are being explored to overcome these limitations. Accelerator-based production via the ¹⁸⁶W(p,n)¹⁸⁶Re or ¹⁸⁶W(d,2n)¹⁸⁶Re reactions on enriched tungsten targets is a promising avenue for producing no-carrier-added ¹⁸⁶Re with higher specific activity. nih.govmdpi.com However, scaling up this production method for large-scale, global distribution presents its own set of technical and logistical challenges. nih.gov

Beyond the isotope itself, the manufacturing of the final radiopharmaceutical, ¹⁸⁶Re-HEDP, requires specialized facilities that adhere to strict quality control and sterility standards. openmedscience.com The infrastructure for handling radioactive materials and managing radiopharmaceutical production can be lacking, particularly in low- to middle-income countries, which could otherwise benefit from this cost-effective therapy. openmedscience.com Although generic versions of ¹⁸⁶Re-HEDP are available in some developing nations due to their affordability, the quality and consistency of these products can vary. openmedscience.commdpi.com The regulatory landscape also plays a crucial role; while approved in some European countries like Switzerland and Greece, ¹⁸⁶Re-HEDP never received FDA approval in the United States and was later withdrawn from many EU markets, limiting its global reach. openmedscience.commdpi.com

Production Methods for Rhenium-186

| Production Method | Target Material | Key Characteristics |

|---|---|---|

| Nuclear Reactor | Enriched Rhenium-185 (¹⁸⁵Re) | Most common method; results in low specific activity ¹⁸⁶Re. nih.govnih.govni.ac.rs |

| Particle Accelerator | Enriched Tungsten-186 (¹⁸⁶W) | Produces no-carrier-added ¹⁸⁶Re with higher specific activity. nih.govmdpi.com |

| Nuclear Transmutation | Natural Tantalum (Ta) | A novel method under investigation to produce high-purity ¹⁸⁵Re as a precursor. mdpi.com |

Unexplored Research Avenues and Translational Potential in Radiopharmaceutical Science

Despite the challenges, this compound holds significant translational potential and opens up several unexplored research avenues in radiopharmaceutical science.

One key area for future research is the development of new chelating agents to improve the stability and specificity of the rhenium complex. openmedscience.comajrconline.org The current HEDP formulation can result in a mixture of polymeric species, and the complex's stability in the body is not optimal. ajrconline.orgnih.gov Designing more robust chelators could lead to better targeting of bone metastases and potentially reduce any off-target effects.

The dual functionality of ¹⁸⁶Re, which emits both therapeutic beta particles and imageable gamma photons, presents an opportunity for developing theranostic applications. openmedscience.com The ability to visualize the biodistribution of the radiopharmaceutical allows for patient-specific dosimetry, which can help in optimizing treatment plans. openmedscience.comscispace.com Further research into advanced imaging techniques, such as SPECT/CT, could enhance the accuracy of these dosimetric calculations and provide a clearer understanding of the dose delivered to tumors versus healthy tissue.

The exploration of ¹⁸⁶Re in combination with other therapies is another promising frontier. nih.gov Studies could investigate the synergistic effects of ¹⁸⁶Re-HEDP with chemotherapy, immunotherapy, or external beam radiation to improve treatment outcomes. nih.gov The potential to ablate micrometastases with higher administered activities of ¹⁸⁶Re, possibly with stem cell support to mitigate hematological toxicity, is an area that warrants further investigation. nih.gov

Furthermore, the experience gained with ¹⁸⁶Re-HEDP can be translated to the development of other ¹⁸⁶Re-labeled radiopharmaceuticals for different therapeutic applications. nih.gov Its chemical similarity to technetium-99m, a workhorse in diagnostic nuclear medicine, allows for the adaptation of well-established labeling methods. nih.govmdpi.com This opens the door for creating ¹⁸⁶Re-labeled peptides, antibodies, or nanoparticles for targeted radionuclide therapy of various cancers beyond bone metastases. mdpi.complustherapeutics.comopenmedscience.com For instance, research into ¹⁸⁶Re-nanoliposomes for treating brain tumors is already underway. mdpi.com

Finally, addressing the production challenges of ¹⁸⁶Re to achieve higher specific activity is crucial for unlocking its full translational potential. nih.gov High specific activity ¹⁸⁶Re would enable the labeling of a wider range of biomolecules that are effective at lower concentrations, expanding its therapeutic utility significantly. nih.gov

Potential Future Research Directions for this compound

| Research Area | Focus | Potential Impact |

|---|---|---|

| Novel Chelators | Develop more stable and specific chelating agents for rhenium. | Improved tumor targeting and reduced off-target effects. openmedscience.comajrconline.org |

| Theranostics & Dosimetry | Utilize the gamma emissions of ¹⁸⁶Re for advanced imaging and patient-specific dose calculations. | Optimized and personalized treatment plans. openmedscience.comscispace.com |

| Combination Therapies | Investigate the synergistic effects of ¹⁸⁶Re-HEDP with other cancer treatments. | Enhanced therapeutic efficacy. nih.gov |

| New ¹⁸⁶Re Radiopharmaceuticals | Adapt labeling methods for other biomolecules to target different cancers. | Expanded therapeutic applications of ¹⁸⁶Re. nih.govmdpi.com |

| High Specific Activity Production | Overcome production hurdles to achieve higher specific activity ¹⁸⁶Re. | Enables labeling of a broader range of potent therapeutic molecules. nih.govnih.gov |

Q & A

Q. What methodologies are recommended for synthesizing and characterizing rhenium-186 HEDP with high radiochemical purity?

To synthesize this compound, ensure chelation stability by optimizing reaction parameters (e.g., pH, temperature, and ligand-to-metal ratio). Characterization should include gamma spectrometry to confirm isotopic identity and HPLC/radio-TLC to assess radiochemical purity (>95%). Stability studies under physiological conditions (e.g., saline or serum) are critical to validate shelf life .

Q. How do preclinical models evaluate the pharmacokinetics and biodistribution of this compound?

Use rodent models to track urinary excretion (70% within 6 hours post-injection) via gamma counting of blood, urine, and organs. Biodistribution studies should account for bone uptake due to HEDP’s affinity for hydroxyapatite. Data normalization to injected dose and correction for physical decay (T1/2 = 89.3 hours) are essential .

Q. What criteria determine the suitability of this compound for targeted radionuclide therapy in bone metastases?

Key criteria include:

- High target-to-background ratio in skeletal lesions.

- Gamma emission (137 keV) for simultaneous imaging and therapy.

- Dosimetry calculations using MIRD formalism to ensure absorbed doses remain within organ tolerances (e.g., <2 Gy to kidneys). Validate via SPECT/CT imaging in preclinical models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biodistribution data for this compound across species?

Discrepancies may arise from interspecies differences in renal clearance rates or bone metabolism. Mitigate by:

Q. What experimental designs optimize the therapeutic ratio of this compound in combination therapies?

For synergistic effects (e.g., with chemotherapy or immunotherapy):

Q. How do environmental persistence studies inform the safe disposal of this compound waste?

HEDP is not classified as a PBT (Persistent, Bioaccumulative, Toxic) substance. However, follow ISO 10694 guidelines for radioactive waste:

- Assess adsorption to soil/water matrices using batch experiments.

- Monitor Re-186 decay to stable osmium-186 (T1/2 = 89.3 h).

- Validate via OECD 301 biodegradation tests .

Q. What statistical approaches address variability in radiochemical yield during large-scale production?

Implement factorial design experiments to identify critical factors (e.g., precursor concentration, irradiation time). Use ANOVA to quantify variance sources and Monte Carlo simulations to predict batch success rates. Include ICP-MS for trace metal contamination analysis .

What unresolved questions exist regarding this compound’s mechanism of action in glioblastoma?

Key gaps:

- Does HEDP cross the blood-brain barrier, or is uptake limited to disrupted regions?

- What is the role of tumor-associated macrophages in Re-186’s radiation bystander effect?

Propose autoradiography of patient-derived xenografts and RNA-seq of irradiated microenvironments .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.